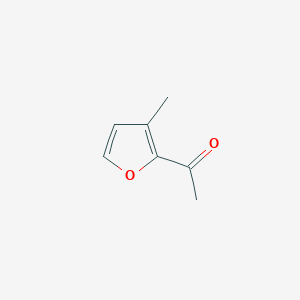

1-(3-Methylfuran-2-yl)ethan-1-one

Übersicht

Beschreibung

1-(3-Methylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C₇H₈O₂. It is a derivative of furan, a heterocyclic aromatic compound. This compound is known for its unique structure, which includes a furan ring substituted with a methyl group and an ethanone group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylfuran-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the acylation of 3-methylfuran using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

1-(3-Methylfuran-2-yl)ethan-1-one is primarily used in the flavor and fragrance industry due to its sweet, caramel-like aroma. It is often utilized in:

- Food Flavoring : Employed as a flavoring agent in baked goods, confectionery, and beverages.

- Perfumes and Cosmetics : Incorporated into various fragrance formulations for its pleasant scent.

Pharmaceutical Applications

Research indicates that this compound may exhibit biological activities relevant to pharmaceutical applications:

- Antimicrobial Properties : Studies have suggested that compounds with furan rings can possess antimicrobial properties, making them candidates for developing new antimicrobial agents.

Chemical Synthesis

This compound serves as a building block in organic synthesis:

- Intermediate in Synthesis : It can be used as an intermediate for synthesizing more complex organic molecules, particularly those involving furan derivatives.

Agricultural Applications

The compound has potential uses in agriculture:

- Pesticide Formulation : Its chemical structure may provide insecticidal or herbicidal properties, although further research is required to substantiate these claims.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Flavor and Fragrance | Food flavoring | Sweet, caramel-like aroma |

| Perfumes and cosmetics | Enhances fragrance profiles | |

| Pharmaceutical | Antimicrobial agents | Potential for new drug development |

| Chemical Synthesis | Organic synthesis | Intermediate for complex molecules |

| Agricultural | Pesticide formulation | Requires further research |

Case Study 1: Flavor Profile Development

A study conducted on the use of this compound in flavor formulations demonstrated its effectiveness in enhancing the sensory profile of baked goods. The compound was added to various formulations, resulting in a significant increase in consumer preference due to its appealing aroma.

Case Study 2: Antimicrobial Activity Research

Research published in a peer-reviewed journal explored the antimicrobial properties of furan derivatives, including this compound. The study found that certain concentrations could inhibit the growth of specific bacterial strains, suggesting potential applications in pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 1-(3-Methylfuran-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and ethanone group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Acetylfuran: Similar structure but with an acetyl group at the 2-position of the furan ring.

3-Methyl-2-furancarboxaldehyde: Contains a formyl group instead of an ethanone group.

3-Methyl-2-furylmethanol: Features a hydroxymethyl group instead of an ethanone group.

Uniqueness: 1-(3-Methylfuran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds.

Biologische Aktivität

1-(3-Methylfuran-2-yl)ethan-1-one, also known as 3-methyl-2-furylacetone, is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is primarily noted for its occurrence in various natural sources, including plants such as Perilla frutescens and members of the Bignoniaceae family . Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

This compound has the following chemical properties:

- Molecular Formula : C₈H₈O₂

- CAS Number : 13101-45-6

- Structural Features : The compound contains a furan ring substituted with a methyl group and an acetyl group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, suggesting a protective role against oxidative stress. The compound's mechanism likely involves the donation of hydrogen atoms or electrons to stabilize reactive oxygen species (ROS) .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have revealed its potential as an anticancer agent. The compound has been shown to induce apoptosis in certain cancer cells, possibly through the activation of intrinsic apoptotic pathways. This effect was observed in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it significantly reduced cell viability .

The biological activities of this compound can be summarized as follows:

-

Antioxidant Mechanism :

- Scavenging of free radicals.

- Inhibition of lipid peroxidation.

-

Antimicrobial Mechanism :

- Disruption of bacterial cell membranes.

- Inhibition of key metabolic enzymes.

-

Cytotoxic Mechanism :

- Induction of apoptosis through mitochondrial pathways.

- Modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, demonstrating the compound's strong antioxidant potential .

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing effective antimicrobial activity at concentrations as low as 50 µg/mL .

Study 3: Cytotoxic Effects on Cancer Cells

A detailed investigation into the cytotoxic effects on MCF-7 and A549 cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM for MCF-7 cells .

Eigenschaften

IUPAC Name |

1-(3-methylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-4-9-7(5)6(2)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBGVAIXGHZIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484017 | |

| Record name | 1-(3-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-45-6 | |

| Record name | 1-(3-Methyl-2-furanyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-3-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.